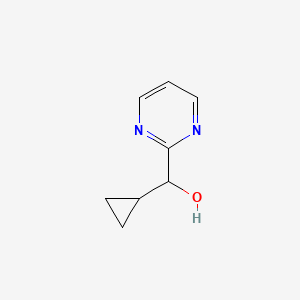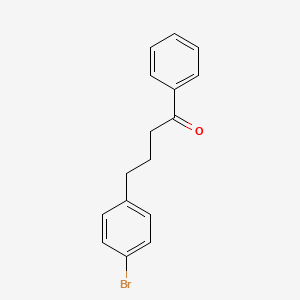![molecular formula C12H13F4NO3 B1375255 N-[2-(4-fluorophénoxy)éthyl]-N-méthylcarbamate de 2,2,2-trifluoroéthyle CAS No. 1483729-97-0](/img/structure/B1375255.png)
N-[2-(4-fluorophénoxy)éthyl]-N-méthylcarbamate de 2,2,2-trifluoroéthyle
Vue d'ensemble
Description
2,2,2-trifluoroethyl N-[2-(4-fluorophenoxy)ethyl]-N-methylcarbamate is a useful research compound. Its molecular formula is C12H13F4NO3 and its molecular weight is 295.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2,2-trifluoroethyl N-[2-(4-fluorophenoxy)ethyl]-N-methylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2,2-trifluoroethyl N-[2-(4-fluorophenoxy)ethyl]-N-methylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse organique
Ce composé est utilisé comme précurseur en synthèse organique, en particulier dans la formation de synthons contenant du fluor. La présence d'atomes de fluor modifie considérablement la réactivité et les propriétés des molécules organiques, ce qui les rend précieuses dans le développement de nouveaux médicaments .
Chimie médicinale
En chimie médicinale, l'introduction de groupes trifluoroéthyle dans les molécules de médicaments peut améliorer leur stabilité métabolique et modifier leurs propriétés pharmacocinétiques. Ce composé sert donc d'intermédiaire clé dans la conception de médicaments avec une meilleure absorption et distribution .
Science des matériaux
En raison de ses propriétés chimiques distinctives, ce composé est étudié pour son utilisation en science des matériaux, en particulier dans la création de polymères avec des indices de réfraction spécifiques pour les applications photoniques .
Catalyse
Dans le domaine de la catalyse, ce composé peut être impliqué dans la synthèse asymétrique, où il contribue à la formation de molécules chirales. Ceci est crucial pour la production de substances énantiomériquement pures, qui sont importantes dans diverses industries, y compris les produits pharmaceutiques .
Synthèse de molécules bioactives
Le composé est également important dans la synthèse de molécules bioactives. Le groupe trifluorométhyle se retrouve souvent dans les molécules ayant des activités biologiques diverses, telles que l'inhibition des protéases et les effets antitumoraux .
Propriétés
IUPAC Name |
2,2,2-trifluoroethyl N-[2-(4-fluorophenoxy)ethyl]-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F4NO3/c1-17(11(18)20-8-12(14,15)16)6-7-19-10-4-2-9(13)3-5-10/h2-5H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXKGZDIFGICEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)F)C(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F4NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


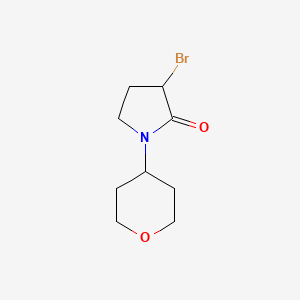



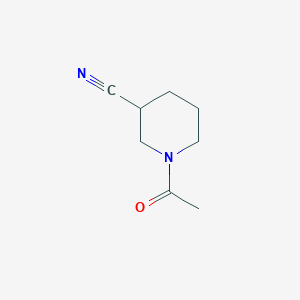
![1-{Bicyclo[2.2.1]heptan-2-yl}piperazine](/img/structure/B1375178.png)
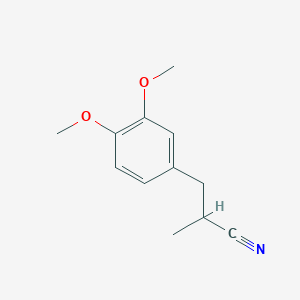
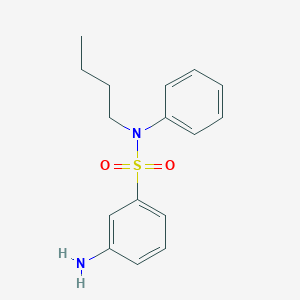

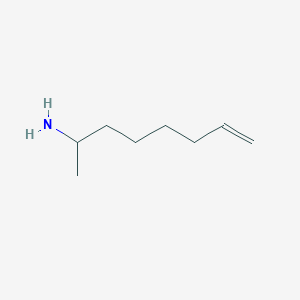
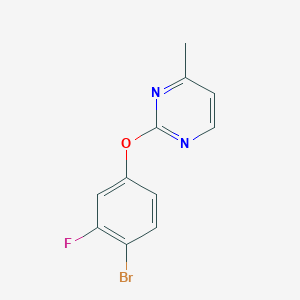
methanone](/img/structure/B1375192.png)
